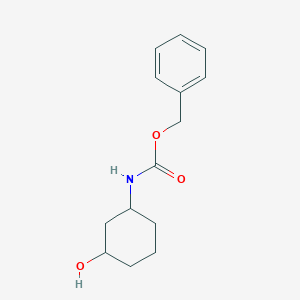

Benzyl (3-hydroxycyclohexyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIZIYCXUSGNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560799 | |

| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955406-36-7 | |

| Record name | Phenylmethyl N-(3-hydroxycyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955406-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 3 Hydroxycyclohexyl Carbamate and Analogues

Established Strategies for Carbamate (B1207046) Bond Formation

The synthesis of carbamates is a cornerstone of organic chemistry, with applications ranging from protecting groups in peptide synthesis to the creation of pharmaceuticals and agrochemicals. nih.govrsc.orgacs.org The methods to construct the carbamate functional group are diverse, each with distinct advantages and limitations regarding safety, substrate scope, and reaction conditions.

Phosgene-Based and Phosgene-Free Approaches to Carbamate Synthesis

Historically, the synthesis of carbamates has been dominated by the use of phosgene (B1210022) (COCl₂) and its derivatives. google.com Phosgene, a highly toxic gas, reacts readily with alcohols to form chloroformates, which in turn react with amines to yield carbamates. uantwerpen.be To mitigate the hazards of handling gaseous phosgene, liquid (diphosgene) and solid (triphosgene) surrogates have been developed. uantwerpen.benih.gov These compounds are easier to handle but still release phosgene under reaction conditions, necessitating significant safety precautions. uantwerpen.be Triphosgene, for instance, can react with alcohols and amines to produce carbamates, serving as a more convenient phosgene equivalent. nih.gov

Growing environmental and safety concerns have spurred the development of numerous phosgene-free synthetic routes. google.com These modern approaches often utilize less hazardous C1 sources, such as carbon dioxide (CO₂), dimethyl carbonate (DMC), or urea (B33335). nih.govresearchgate.netepa.gov

Carbon Dioxide (CO₂): The use of CO₂ as a renewable, non-toxic C1 feedstock is highly attractive. rsc.org Carbamates can be synthesized from amines, CO₂, and an alkylating agent, often catalyzed by a base like cesium carbonate. google.com This method can proceed under ambient temperature and pressure, offering a significantly safer alternative to phosgene-based routes. google.com Another approach involves the reaction of amines with CO₂ and metal alkoxides. researchgate.net

Dialkyl Carbonates: Reagents like dimethyl carbonate (DMC) serve as environmentally benign carbonylating agents. researchgate.net The synthesis of carbamates from amines and DMC can be performed over solid catalysts, sometimes in a flow system. researchgate.net

Urea: Urea can act as an eco-friendly carbonyl source for the synthesis of primary carbamates from alcohols, a reaction that can be catalyzed by indium triflate. organic-chemistry.org

| Approach | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Phosgene-Based | Phosgene, Diphosgene, Triphosgene | High reactivity, well-established | Extreme toxicity, hazardous byproducts (HCl), stringent safety measures required | uantwerpen.benih.gov |

| Phosgene-Free (CO₂) | Carbon dioxide, Amine, Alkylating Agent/Alkoxide | Non-toxic C1 source, renewable, mild conditions possible | May require high pressure or specific catalysts, potential for side reactions | google.comrsc.orgresearchgate.net |

| Phosgene-Free (DMC) | Dimethyl Carbonate, Amine, Alcohol | Low toxicity, environmentally benign | Often requires catalysts and higher temperatures | researchgate.net |

| Phosgene-Free (Urea) | Urea, Alcohol or Amine | Inexpensive, readily available, safe | Typically requires catalysts, may have limited substrate scope | organic-chemistry.org |

Carbonylation and Amination Routes for Carbamate Precursors

Catalytic carbonylation represents a powerful method for carbamate synthesis, utilizing carbon monoxide (CO) to form the carbonyl moiety. Oxidative carbonylation of amines in the presence of an alcohol, often catalyzed by transition metals like rhodium or palladium, can produce carbamates under mild conditions. rsc.org This approach directly couples the amine, alcohol, and CO in a single step. rsc.org Recent advancements have focused on using CO₂ as a safe and green surrogate for CO, where CO₂ is first reduced to CO and then used in subsequent carbonylation reactions. nih.gov

Amination routes can also lead to carbamate precursors. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently generate carbamates under mild conditions, avoiding common side reactions like N-alkylation. organic-chemistry.org Another strategy involves the dehydrogenative synthesis of carbamates from formamides and alcohols, which proceeds through a transient isocyanate intermediate generated from the formamide (B127407). acs.org

Rearrangement Reactions Yielding Carbamates

Several classical name reactions in organic chemistry that proceed via an isocyanate intermediate are widely used for carbamate synthesis. rsc.org The isocyanate is generated in situ and then "trapped" by an alcohol nucleophile to form the stable carbamate. wikipedia.orgwikipedia.org This strategy avoids the need to handle potentially hazardous isocyanate reagents directly. google.com

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds through an isocyanate intermediate, which, in the presence of an alcohol, yields a carbamate instead of being hydrolyzed to an amine. wikipedia.orgrsc.orgtcichemicals.com Modified procedures using reagents like N-bromoacetamide allow for the high-yield synthesis of methyl and benzyl (B1604629) carbamates. organic-chemistry.org

Curtius Rearrangement: The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnumberanalytics.com The acyl azide is typically formed from a carboxylic acid derivative. organic-chemistry.org The subsequent addition of an alcohol to the isocyanate provides the desired carbamate. wikipedia.orgorgsyn.org This method is known for its tolerance of a wide variety of functional groups and complete retention of stereochemistry. nih.gov

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivative into an isocyanate. numberanalytics.comkit-technology.de The isocyanate intermediate can then be intercepted by an alcohol to furnish a carbamate. organic-chemistry.orgacs.org Catalytic versions of the Lossen rearrangement have been developed to provide mild and efficient one-pot protocols for carbamate synthesis. organic-chemistry.orgacs.org

| Reaction | Starting Material | Key Intermediate | Trapping Agent | Reference |

|---|---|---|---|---|

| Hofmann | Primary Amide | Isocyanate | Alcohol | wikipedia.orgrsc.org |

| Curtius | Acyl Azide (from Carboxylic Acid) | Isocyanate | Alcohol | nih.govwikipedia.orgnumberanalytics.com |

| Lossen | Hydroxamic Acid | Isocyanate | Alcohol | numberanalytics.comorganic-chemistry.org |

Targeted Synthesis of Benzyl (3-hydroxycyclohexyl)carbamate

The synthesis of the specific molecule this compound involves the reaction between 3-aminocyclohexanol (B121133) and a source for the benzyloxycarbonyl group.

Direct Condensation Pathways Involving Benzyl Chloroformate or Related Reagents

The most direct and widely used method for this transformation is the reaction of 3-aminocyclohexanol with benzyl chloroformate (Cbz-Cl). wikipedia.org This reaction is a standard procedure for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine. wikipedia.orgcommonorganicchemistry.com The Cbz group is valued for its ability to suppress the nucleophilicity and basicity of the amine and for its stability under various conditions, yet it can be readily removed when desired, typically by catalytic hydrogenolysis. wikipedia.org

The reaction is generally carried out by treating the amine (3-aminocyclohexanol) with benzyl chloroformate in the presence of a base. google.com The base, often an aqueous solution of sodium carbonate or sodium hydroxide (B78521), neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. commonorganicchemistry.comgoogle.com The reaction is typically performed in a biphasic solvent system, such as THF-water, or in a suitable organic solvent.

A representative procedure would involve:

Dissolving 3-aminocyclohexanol in a suitable solvent system.

Adding an aqueous base.

Slowly adding benzyl chloroformate at a controlled temperature (often 0 °C to room temperature).

Stirring until the reaction is complete, followed by extraction and purification of the product, this compound.

This method is highly reliable and provides good to excellent yields for the N-Cbz protection of a wide range of amino alcohols. google.com

Synthetic Transformations from Key Intermediates

One potential pathway could involve starting with a different cyclohexyl derivative. For example, a protected version of 3-aminocyclohexanol could be used. The Cbz group could be introduced onto the amino group first, followed by the deprotection of a pre-existing protecting group on the hydroxyl function. Conversely, the hydroxyl group could be protected, followed by carbamate formation, and then removal of the hydroxyl protecting group. Such strategies are common in the synthesis of complex molecules where selective functional group manipulation is required.

Another approach could utilize an extrusive alkylation strategy, where a different carbamate precursor is transformed into the target molecule. nih.gov However, for a relatively simple molecule like this compound, such multi-step transformations are less common than the direct condensation with benzyl chloroformate.

Stereoselective and Regioselective Synthetic Approaches for Hydroxycyclohexyl Carbamates

The synthesis of specific isomers of hydroxycyclohexyl carbamates, such as this compound, necessitates precise control over both stereochemistry and regiochemistry. Advanced synthetic strategies are employed to install the hydroxyl and carbamate functionalities at desired positions and with specific spatial orientations on the cyclohexane (B81311) ring.

Regioselective Approaches: A primary strategy for achieving regioselectivity involves the ring-opening of cyclic precursors like epoxides or cyclic carbonates. The substitution pattern on the cyclic starting material and the choice of catalyst can dictate which carbon-oxygen bond is cleaved, thereby determining the final position of the hydroxyl group relative to the newly formed carbamate.

Organocatalysis has emerged as a powerful tool for the regioselective formation of functionalized carbamates. For instance, the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst enables the regioselective reaction between substituted cyclic organic carbonates and amines. researchgate.net This process preferentially yields highly functional carbamates with tertiary alcohol functions, where the outcome is directed by the carbonate's substitution pattern. researchgate.net Another approach involves the regioselective opening of epoxide rings. For example, the synthesis of dihydroxy-substituted 2-aminocyclooctane derivatives, which are structurally related to hydroxycyclohexyl systems, has been achieved through the regioselective ring-opening of an epoxide precursor using reagents like sodium bisulfate (NaHSO₄). nih.gov This highlights how the choice of reagent can influence the position of nucleophilic attack and subsequent hydroxyl group placement.

Stereoselective Approaches: Controlling the stereochemistry (the 3D arrangement of atoms) is crucial for producing enantiomerically pure hydroxycyclohexyl carbamates. This is often accomplished through asymmetric synthesis or by using chiral starting materials.

The following table summarizes selected organocatalytic approaches relevant to the synthesis of hydroxy-functionalized carbamates.

| Catalyst/Reagent | Precursor | Nucleophile | Key Feature | Result |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Substituted Cyclic Carbonate | Amine | Organocatalysis | Regioselective formation of carbamates with tertiary alcohol functions. researchgate.net |

| Sodium Bisulfate (NaHSO₄) | Cyclooctene Epoxide | Methanol (B129727) | Acid-catalyzed ring-opening | Regioselective formation of a carbamate-diol. nih.gov |

| Trifluoroacetic acid (TFA) | Amino Alcohol with N-carbamate | Thiol | Neighboring group participation | Stereoselective formation of amino sulfide (B99878) with retention of configuration. nih.gov |

Green Chemistry Principles in the Synthesis of Carbamic Esters

The application of green chemistry principles to the synthesis of carbamic esters, including this compound, aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Phosgene-Free Synthesis: Traditionally, carbamate synthesis often involved highly toxic and corrosive reagents like phosgene and its derivatives. nih.gov A major focus of green chemistry is the development of safer, phosgene-free alternatives. nih.gov One of the most promising and environmentally benign C1 sources is carbon dioxide (CO₂). nih.govpsu.edu CO₂ is non-toxic, non-flammable, abundant, and renewable. psu.edu Direct synthesis from CO₂, an amine, and an alcohol provides a halogen-free route to carbamates. rsc.org This transformation can be facilitated by basic catalysts under mild conditions. psu.edu

Another sustainable alternative to phosgene is the use of urea as a carbonyl source. rsc.orgresearchgate.net This method allows for the effective synthesis of N-substituted carbamates from amines, urea, and alcohols over a reusable heterogeneous catalyst, such as TiO₂–Cr₂O₃/SiO₂, with yields reported between 95-98%. rsc.org

Biocatalysis and Aqueous Media: Biocatalysis represents a cornerstone of green synthesis, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.net The enzymatic synthesis of carbamates has been demonstrated in water using promiscuous esterases/acyltransferases. nih.govresearchgate.net For example, the esterase from Pyrobaculum calidifontis (PestE) can efficiently catalyze the formation of benzyloxycarbonyl (Cbz)-protected products from various amines and dibenzyl carbonate in an aqueous medium, achieving isolated yields of up to 99%. nih.gov This approach avoids the use of volatile organic solvents and operates under environmentally friendly conditions.

The table below details various green synthetic routes for carbamate formation.

| Carbonyl Source | Reagents | Catalyst/Conditions | Key Green Principle | Ref. |

| Carbon Dioxide (CO₂) | Amine, Alcohol | Basic catalysts, 2.5 MPa CO₂ | Use of renewable feedstock, phosgene-free. psu.edu | psu.edursc.org |

| Urea | Amine, Alcohol | TiO₂–Cr₂O₃/SiO₂, reusable catalyst | Phosgene-free, atom economy, catalyst reuse. rsc.org | rsc.org |

| Dibenzyl Carbonate | Amine | Pyrobaculum calidifontis esterase (PestE) in water | Biocatalysis, use of aqueous media. nih.gov | nih.govresearchgate.net |

| Diphenylphosphoryl azide (DPPA) | Carboxylic acid, Benzyl alcohol | Continuous flow, immobilized CALB for purification | Process intensification, waste reduction, biocatalysis. beilstein-journals.org | beilstein-journals.orgbeilstein-journals.org |

Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and spectral databases reveals a notable absence of detailed experimental spectroscopic data for the chemical compound this compound. Despite its well-defined structure, specific ¹H NMR, ¹³C NMR, Infrared (IR), and Raman spectra for this particular molecule are not publicly available. This data gap prevents a thorough and precise structural elucidation and advanced spectroscopic analysis as outlined in the requested article structure.

While spectroscopic data for related compounds, such as benzyl carbamate and various substituted cyclohexyl derivatives, are accessible, a direct and scientifically rigorous analysis of this compound is not feasible without its unique spectral fingerprint. An article generated without this specific data would rely on estimations and predictions, which would not meet the required standards of scientific accuracy and detailed research findings.

Therefore, the generation of an article focusing solely on the chemical compound “this compound” with the specified detailed spectroscopic analysis is not possible at this time due to the lack of foundational experimental data.

Structural Elucidation and Advanced Spectroscopic Analysis

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For Benzyl (B1604629) (3-hydroxycyclohexyl)carbamate (Molecular Formula: C₁₄H₁₉NO₃), the expected molecular weight is approximately 249.31 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z ≈ 249, confirming the compound's molecular formula.

The fragmentation pattern of the molecular ion provides valuable structural information. The fragmentation of Benzyl (3-hydroxycyclohexyl)carbamate is dictated by the lability of its functional groups, including the benzyl ester, the carbamate (B1207046) linkage, and the hydroxyl-substituted cyclohexane (B81311) ring. Common fragmentation pathways for benzyl-containing compounds involve the cleavage of the benzylic C-O bond, leading to the formation of a highly stable benzyl cation or, more commonly, the tropylium ion (C₇H₇⁺) through rearrangement, which produces a prominent peak at m/z 91. core.ac.uk

Cleavage can also occur at the carbamate moiety. The fragmentation of carbamates may proceed through the elimination of the alcohol component, in this case, benzyl alcohol. researchgate.net Additionally, alpha-cleavage is a common fragmentation pathway for alcohols and amines, which could occur adjacent to the hydroxyl group or the nitrogen atom in the cyclohexane ring. libretexts.orgmiamioh.edu The hydroxyl group on the cyclohexane ring can also be eliminated as a neutral water molecule (H₂O, 18 Da), particularly in cases where it can participate in a rearrangement process. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is based on theoretical fragmentation patterns.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 249 | [C₁₄H₁₉NO₃]⁺ | - | Molecular Ion (M⁺) |

| 231 | [C₁₄H₁₇NO₂]⁺ | H₂O | Loss of water from the cyclohexyl ring |

| 151 | [C₈H₉NO₂]⁺ | C₆H₁₀ | Cleavage of the cyclohexyl ring |

| 108 | [C₇H₈O]⁺ | C₇H₁₁NO₂ | Formation of benzyl alcohol ion |

| 91 | [C₇H₇]⁺ | C₇H₁₂NO₃ | Formation of tropylium ion |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available as of this writing, analysis of related compounds, such as Phenyl N-cyclohexylcarbamate, allows for a detailed prediction of its solid-state architecture. nih.govresearchgate.net

It is expected that the cyclohexane ring would adopt a stable chair conformation to minimize torsional and angle strain. nih.gov The carbamate functional group (N-C=O) is itself relatively planar due to amide resonance. A key feature influencing the crystal packing would be intermolecular hydrogen bonding. The carbamate group contains a hydrogen bond donor (the N-H proton) and an acceptor (the carbonyl oxygen), while the hydroxyl group on the cyclohexyl ring contains both a donor (the O-H proton) and an acceptor (the oxygen lone pairs). These functionalities would likely lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, which stabilize the crystal lattice. nih.gov The dihedral angle between the plane of the benzyl group and the mean plane of the carbamate linker would be a defining conformational parameter.

Table 2: Expected Crystallographic Features of this compound This table is based on data from analogous structures and chemical principles.

| Structural Feature | Expected Observation | Governing Principle |

| Cyclohexyl Ring Conformation | Chair | Minimization of angle and torsional strain |

| Carbamate Group Geometry | Largely planar | Amide resonance delocalization |

| Dominant Intermolecular Force | Hydrogen Bonding | Presence of N-H and O-H donors and C=O and O-H acceptors |

| Crystal Packing Motif | Formation of polymeric chains or sheets | Directional nature of hydrogen bonds |

Conformational Analysis of the Cyclohexyl Ring in Carbamate Structures

The conformational preferences of substituted cyclohexanes are primarily governed by the minimization of steric strain. libretexts.org The cyclohexane ring exists predominantly in a low-energy chair conformation, where substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org Equatorial positions are generally less sterically hindered, and thus more stable, for substituent groups larger than hydrogen. fiveable.me This preference is due to the avoidance of destabilizing 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

For this compound, a 1,3-disubstituted cyclohexane, the relative stereochemistry (cis or trans) dictates the conformational equilibrium.

Trans Isomer : In the trans configuration, the two substituents are on opposite sides of the ring. This allows for a chair conformation where both the hydroxyl group and the benzylcarbamate group can occupy equatorial positions (diequatorial). The alternative chair form would force both groups into highly unfavorable axial positions (diaxial). Therefore, the diequatorial conformer is overwhelmingly more stable and is the predominant form at equilibrium. quora.com

Cis Isomer : In the cis configuration, both substituents are on the same side of the ring. In any chair conformation, one group must be axial while the other is equatorial. unizin.org The molecule will exist as an equilibrium mixture of two chair conformers that interconvert via a ring-flip. The stability of these two conformers is not equal. The benzylcarbamate group is significantly larger and more sterically demanding than the hydroxyl group. Consequently, the equilibrium will strongly favor the conformer where the bulkier benzylcarbamate group occupies the more spacious equatorial position, forcing the smaller hydroxyl group into the axial position to minimize 1,3-diaxial interactions. libretexts.orglumenlearning.com

Table 3: Conformational Stability of this compound Isomers

| Isomer | Conformer 1 (Substituent Positions) | Conformer 2 (Substituent Positions) | More Stable Conformer | Reason |

| Trans | C1-OH (eq), C3-Carbamate (eq) | C1-OH (ax), C3-Carbamate (ax) | Conformer 1 (Diequatorial) | Avoids significant 1,3-diaxial interactions present in the diaxial form. quora.com |

| Cis | C1-OH (ax), C3-Carbamate (eq) | C1-OH (eq), C3-Carbamate (ax) | Conformer 1 | The larger benzylcarbamate group occupies the less hindered equatorial position. libretexts.org |

Mechanistic Organic Chemistry Studies of Carbamate Formation and Reactivity

Investigation of Reaction Pathways for Carbamate (B1207046) Synthesis

The formation of the carbamate linkage is a cornerstone of this molecule's synthesis. The reaction pathways can be understood through detailed mechanistic principles, including both uncatalyzed and catalyzed processes.

Detailed Mechanistic Insights into Intermolecular Carbamate Bond Formation

The synthesis of carbamates such as benzyl (B1604629) (3-hydroxycyclohexyl)carbamate can be achieved through several routes, most commonly via the reaction of an isocyanate with an alcohol or the reaction of an amine with a source of carbon dioxide or a chloroformate.

One prevalent method involves the reaction between an alcohol and an isocyanate. rsc.org In the context of benzyl (3-hydroxycyclohexyl)carbamate, this would involve benzyl isocyanate and 3-hydroxycyclohexylamine (if the carbamate were formed in the reverse sense) or 3-isocyanatocyclohexan-1-ol and benzyl alcohol. The generally accepted mechanism for the uncatalyzed reaction is a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. This concerted process involves a cyclic transition state, leading directly to the carbamate product.

Alternatively, carbamate synthesis can be achieved from amines and carbon dioxide. rsc.orgrsc.org This "green chemistry" approach involves the nucleophilic attack of the amine on CO2 to form a carbamic acid intermediate. researchgate.net This intermediate can then be esterified. Computational and experimental analyses have shown that for the reaction between an amine and CO2, a base can play a crucial role by deprotonating the amine as it attacks a free CO2 molecule in a concerted carboxylation step. rsc.orgrsc.org

Another classic route is the reaction of an amine (3-aminocyclohexan-1-ol) with benzyl chloroformate. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the chloroformate, followed by the expulsion of a chloride ion to form the carbamate.

Role of Catalysis in Carbamate Synthesis: Metal-Catalyzed Processes

Catalysis is often employed to enhance the rate and selectivity of carbamate synthesis. Various catalysts, including tertiary amines and metal complexes, can be utilized.

Base Catalysis: Tertiary amines are common catalysts, particularly in the reaction between isocyanates and alcohols. rsc.org They are believed to function through a concerted termolecular mechanism. Anionic catalysts, such as alkoxides, react via a stepwise mechanism involving the formation of alcoholate anions, which are more potent nucleophiles. rsc.org Superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-tetramethylguanidine (B143053) (TMG) are effective in mediating carbamate formation from amines and CO2. researchgate.net TMG, for instance, activates the amine nucleophile by deprotonation during the concerted attack on a CO2 molecule. rsc.org

Metal-Catalyzed Processes: A variety of metal catalysts have been developed for carbamate synthesis. For instance, titanium alkoxides like Ti(OnBu)4 have been shown to effectively catalyze the direct synthesis of carbamates from amines and carbon dioxide. researchgate.net Pincer-ligated iron complexes can catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols. acs.org The mechanism involves the initial dehydrogenation of the formamide (B127407) to a transient isocyanate, which is then trapped by the alcohol to yield the carbamate. acs.org Other metals, including zinc, have also been incorporated into catalysts for carbamate synthesis from CO2. researchgate.net The coordination of metal ions can activate the reactants, for example by making the carbonyl carbon more electrophilic. rsc.org

Understanding the Reactivity Profile of the Carbamate Functional Group

The carbamate group is a hybrid of an amide and an ester, and its reactivity reflects this dual nature. nih.gov Its stability and reactivity are influenced by resonance stabilization involving the nitrogen lone pair and the carbonyl group. nih.govacs.org This resonance imparts a lower rotational barrier to the C-N bond compared to amides. nih.govnih.gov

Hydrolytic Stability and Decomposition Pathways

Carbamates generally exhibit good chemical and proteolytic stability. nih.gov However, they can undergo hydrolysis under certain conditions. The stability is pH-dependent; many carbamates are stable in acidic to neutral media but are susceptible to hydrolysis under basic conditions. researchgate.net

The mechanism of base-catalyzed hydrolysis typically involves a rate-limiting nucleophilic attack of a hydroxide (B78521) ion at the carbamate carbonyl carbon, forming a tetrahedral intermediate. researchgate.net Subsequent collapse of this intermediate leads to the cleavage of the C-O or C-N bond. Metal ions can also trigger the hydrolysis of carbamates by coordinating to the ligand, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. rsc.orgresearchgate.net

Thermal decomposition of carbamates can lead to the formation of an isocyanate and an alcohol, representing a retro-synthesis reaction. researchgate.netnih.gov This process is often studied as a potential phosgene-free route to isocyanates. nih.gov

Reactivity of the N-H and C=O Moieties

The carbamate functional group possesses distinct reactive sites at the N-H and C=O moieties.

N-H Moiety: The hydrogen atom on the nitrogen is weakly acidic and can act as a hydrogen bond donor. nih.govnih.gov Deprotonation of the N-H group can occur, especially with strong bases, to form a carbamate anion. This anion can then participate in further reactions. The N-H bond is also crucial in intermolecular and intramolecular interactions that influence the compound's biological activity and physical properties. acs.orgnih.gov

C=O Moiety: The carbonyl group is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. The carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov The electrophilic nature of the carbonyl carbon is the site of attack for nucleophiles in reactions such as hydrolysis. nih.gov The resonance stabilization of the carbamate group makes the carbonyl carbon less electrophilic than that of an ester but more so than that of an amide. nih.gov

Mechanistic Aspects of Hydroxyl Group Transformations on the Cyclohexyl Ring

The secondary hydroxyl group on the cyclohexyl ring of this compound is a key site for further chemical transformations. A common and mechanistically significant reaction is elimination to form an alkene.

For an elimination reaction, such as an E2 (bimolecular elimination) reaction, to occur on a cyclohexane (B81311) ring, specific stereochemical requirements must be met. The E2 mechanism is a concerted, single-step process that requires an anti-periplanar arrangement of the hydrogen atom to be removed and the leaving group. libretexts.orgchemistrysteps.com In a cyclohexane chair conformation, this translates to a requirement that both the leaving group and the β-hydrogen must be in axial positions. chemistrysteps.commasterorganicchemistry.com

Therefore, to perform an elimination reaction on the hydroxyl group, it must first be converted into a good leaving group (e.g., by tosylation to form a tosylate, or by protonation in acidic media to form water). The rate and regioselectivity of the subsequent E2 elimination will then depend on the stability of the chair conformer that places this new leaving group in an axial position and the availability of axial β-hydrogens. libretexts.orgchemistrysteps.com If the chair conformation with an axial leaving group is energetically unfavorable (for instance, due to steric hindrance from other large axial substituents), the rate of the E2 reaction will be significantly slower. chemistrysteps.com The elimination will proceed to form a double bond with the adjacent carbon that possesses an anti-periplanar (axial) hydrogen. youtube.com

Influence of Substituents on Reaction Kinetics and Thermodynamics

The reactivity of the carbamate functional group, along with the kinetics and thermodynamics of its formation and cleavage, is profoundly influenced by the electronic and steric nature of its substituents. In the case of this compound, three key structural components dictate its chemical behavior: the benzyl group attached to the oxygen, the nitrogen atom of the carbamate, and the 3-hydroxycyclohexyl group attached to the nitrogen.

Electronic Effects

Electronic effects, transmitted via induction or resonance, can significantly alter the electron density at the carbamoyl (B1232498) carbon, influencing its susceptibility to nucleophilic attack, a key step in many carbamate reactions.

On the Oxygen-Linked Group (Benzyl Group): The benzyl group, while not directly participating in resonance with the carbamate carbonyl, influences the stability of the leaving group during cleavage reactions. Substituents on the aromatic ring of the benzyl group can modulate the reaction rates. Electron-withdrawing groups (EWGs) stabilize the resulting benzyloxy anion, making it a better leaving group and thus accelerating the rate of cleavage (hydrolysis). Conversely, electron-donating groups (EDGs) destabilize the anion and slow down the reaction. This is a common principle used in designing protecting groups for alcohols. While this compound itself is unsubstituted on the benzyl ring, this principle is crucial for understanding its general reactivity in comparison to substituted analogues.

On the Nitrogen-Linked Group (3-Hydroxycyclohexyl Group): The cyclohexyl group is generally considered to be a weak electron-donating group through induction. This slightly increases the electron density on the nitrogen atom, which in turn donates electron density to the carbonyl carbon through resonance. This donation can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack.

The presence of the hydroxyl group at the 3-position introduces more complex electronic and intramolecular effects. The hydroxyl group is an electron-withdrawing group by induction, which could counteract the donating effect of the alkyl ring. More significantly, it can participate in intramolecular hydrogen bonding. Depending on the conformation of the cyclohexyl ring, the hydroxyl group could interact with the carbamate's carbonyl oxygen or nitrogen, potentially influencing the rotational barrier of the C-N bond and the reactivity of the carbonyl group. amanote.comresearchgate.net

Steric Effects

Steric hindrance plays a critical role in the kinetics of both formation and cleavage of carbamates.

Formation: The formation of this compound, for instance from 3-aminocyclohexanol (B121133) and benzyl chloroformate, is subject to steric hindrance around the nitrogen atom. The bulky cyclohexyl ring can impede the approach of the electrophile. The reactivity of different isomers (cis/trans) of 3-aminocyclohexanol would also be expected to differ due to the different steric environments of the amino group (axial vs. equatorial). Reactions involving an equatorial amino group are generally faster than those with a more sterically hindered axial amino group. spcmc.ac.in

Reactivity/Cleavage: The bulky cyclohexyl group can also hinder the approach of a nucleophile to the carbonyl carbon during hydrolysis or other cleavage reactions. acs.org This steric protection can increase the stability of the carbamate group compared to less hindered analogues (e.g., N-methyl carbamates). The saponification rate of ethyl 4-tert-butylcyclohexanecarboxylate, an ester analogue, is about 20 times slower for the axial isomer compared to the equatorial isomer, illustrating the powerful influence of steric hindrance in a cyclohexane system. spcmc.ac.in

Thermodynamics

Substituents also affect the thermodynamics of carbamate formation, primarily by influencing the stability of the reactants and products. The stability of a carbamate is derived from the resonance between the nitrogen lone pair and the carbonyl group. nih.gov

Electron-donating groups on the nitrogen enhance this resonance stabilization, making the carbamate thermodynamically more stable. The alkyl nature of the cyclohexyl group contributes to this stability.

Steric strain can destabilize the carbamate. Significant steric clash involving bulky substituents can raise the ground state energy of the carbamate, potentially shifting the equilibrium back towards the starting materials (e.g., amine and carbon dioxide source). newcastle.edu.au

The thermal decomposition of carbamates back to an isocyanate and an alcohol is a key industrial reaction. mdpi.comgoogle.com The thermodynamics of this equilibrium are sensitive to the substituents. Bulky groups on the nitrogen can favor the dissociation by relieving steric strain.

Illustrative Data from Related Systems

| Substituent (X) on Benzyl Group (p-X-C₆H₄CH₂-O-R) | Electronic Nature | Expected Relative Rate of Cleavage (krel) |

|---|---|---|

| -OCH₃ | Electron-Donating | < 1 |

| -H | Neutral | 1 |

| -Cl | Electron-Withdrawing | > 1 |

| -NO₂ | Strongly Electron-Withdrawing | >> 1 |

This table provides illustrative, qualitative data based on established principles of physical organic chemistry, demonstrating how electron-withdrawing groups on the benzyl ring are expected to accelerate cleavage by stabilizing the leaving group.

Similarly, the steric effect of the N-substituent on the rate of carbamate formation can be illustrated.

| Amine (R-NH₂) | Steric Bulk of R | Expected Relative Rate of Formation (krel) |

|---|---|---|

| Methylamine | Low | High |

| Isopropylamine | Medium | Medium |

| tert-Butylamine | High | Low |

| Cyclohexylamine | Medium-High | Medium |

This table provides a qualitative comparison based on general principles of steric hindrance in chemical reactions. The 3-hydroxycyclohexyl group in the target molecule would have a steric profile comparable to cyclohexylamine.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure and predict the geometry of carbamate-containing molecules with high reliability. nih.govnih.gov For Benzyl (B1604629) (3-hydroxycyclohexyl)carbamate, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to perform a full geometry optimization. nih.gov This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.

This analysis would reveal key structural features, such as the planarity of the carbamate (B1207046) group, which arises from the delocalization of the nitrogen lone pair into the carbonyl group, creating a partial double bond character in the C-N bond. nih.govacs.org The calculations would also determine the preferred conformation of the cyclohexane (B81311) ring (typically a chair conformation) and the orientation of the axial or equatorial substituents. Furthermore, DFT provides valuable electronic data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Geometric Parameters for Benzyl (3-hydroxycyclohexyl)carbamate (Chair Conformation) Note: These are representative values based on typical DFT calculations for similar organic molecules and are intended for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-N (carbamate) | ~1.35 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Angle | O=C-N | ~125° |

| Bond Angle | C-N-H | ~121° |

| Dihedral Angle | O=C-N-C(cyclohexyl) | ~180° (trans) |

The conformational flexibility of this compound, particularly due to the cyclohexane ring and the rotatable bonds of the benzyl carbamate side chain, can be explored using various computational methods. Ab initio methods, such as Hartree-Fock and Møller–Plesset (MP2) perturbation theory, provide highly accurate results but are computationally intensive. researchgate.net Semi-empirical methods offer a faster, albeit less accurate, alternative.

A comprehensive conformational analysis would typically begin with a search using a molecular mechanics force field (e.g., OPLS-2005) to generate a wide range of possible low-energy structures. nih.gov These structures would account for the different chair and boat conformations of the cyclohexane ring, the axial versus equatorial positions of the hydroxyl and carbamate groups, and the rotation around the various single bonds. sapub.org The resulting geometries are then typically optimized at a higher level of theory, such as DFT or ab initio methods, to refine their structures and relative energies. nih.gov Such studies on similar carbamate systems have shown that cis configurations of the amide-like bond, while often higher in energy than the trans configuration, can be stable. nih.govacs.org This detailed potential energy surface allows for the identification of the global minimum energy conformer as well as other thermally accessible conformers that may be present at room temperature.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent like water). nih.govresearchgate.net

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules. Using a force field like OPLS-AA or GAFF2, the system's trajectory is calculated over nanoseconds or longer. nih.gov Analysis of this trajectory can reveal:

Conformational Transitions: The simulation can show transitions between different chair conformations of the cyclohexane ring and rotations of the side chains, providing a dynamic picture of the molecule's flexibility.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent. This can highlight the formation and lifetime of hydrogen bonds between the molecule's hydroxyl and carbamate groups and the surrounding water molecules.

Such simulations have been used to study the stability of other carbamate adducts in biological environments, highlighting key interactions like salt bridges and ion-dipole interactions that stabilize the molecule's binding pose. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling potential reaction pathways for the synthesis of this compound, researchers can identify the most energetically favorable route. This involves calculating the energies of reactants, intermediates, transition states, and products.

Prediction of Spectroscopic Properties from First Principles

One of the powerful applications of quantum chemical calculations is the prediction of spectroscopic properties. After performing a geometry optimization using a method like DFT, the same level of theory can be used to calculate vibrational frequencies (for IR and Raman spectra) and nuclear magnetic shieldings (for NMR spectra). nih.govacs.org

The calculated vibrational frequencies correspond to the fundamental vibrational modes of the molecule, such as N-H stretching, C=O stretching, and O-H stretching. While there is often a systematic deviation from experimental values, these can be corrected using empirical scaling factors, resulting in excellent agreement between theoretical and experimental spectra. nih.gov This allows for the confident assignment of peaks in an experimental spectrum. nih.gov This combined experimental and theoretical approach has been shown to be a powerful tool for investigating the conformational landscape of carbamate monomers. nih.govacs.org

Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding tensor for each nucleus. These theoretical predictions are invaluable for interpreting complex NMR spectra and can help in the structural elucidation of new compounds.

Table 2: Illustrative Comparison of Predicted and Expected Experimental Vibrational Frequencies for this compound Note: Calculated frequencies are typically scaled to better match experimental data. The values below are representative examples.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (hydroxyl) | ~3600 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

| N-H Stretch (carbamate) | ~3450 cm⁻¹ | 3300-3500 cm⁻¹ |

| C-H Stretch (aromatic) | ~3100 cm⁻¹ | 3000-3100 cm⁻¹ |

| C-H Stretch (aliphatic) | ~2950 cm⁻¹ | 2850-3000 cm⁻¹ |

| C=O Stretch (carbamate) | ~1710 cm⁻¹ | 1680-1730 cm⁻¹ |

| C-N Stretch (carbamate) | ~1250 cm⁻¹ | 1220-1300 cm⁻¹ |

Theoretical Insights into Intramolecular Interactions within Carbamate Systems

The structure and stability of this compound are influenced by a network of intramolecular interactions. Theoretical methods can identify and characterize these non-covalent interactions, such as hydrogen bonds and van der Waals forces. The carbamate group itself is stabilized by resonance, a feature that has been studied theoretically by estimating the rotational barrier of the C-N bond. nih.govacs.org

For this specific molecule, a key interaction to investigate is the potential for an intramolecular hydrogen bond between the hydrogen of the 3-hydroxyl group and one of the oxygen atoms of the carbamate group. The existence and strength of this interaction would depend on the stereochemistry and conformation of the cyclohexane ring.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Hydroxyl Group on the Cyclohexyl Ring

The secondary hydroxyl group on the cyclohexyl scaffold is a versatile functional handle for numerous derivatization strategies, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Alternatively, carboxylic acids can be coupled directly using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These reactions are generally efficient for converting secondary alcohols into their corresponding esters.

Etherification: The formation of an ether linkage at the hydroxyl position is commonly accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. ambeed.com The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) yields the corresponding ether.

| Reaction Type | Typical Reagents | Product Structure |

| Esterification | Acyl Chloride (R-COCl), Pyridine | |

| Esterification | Carboxylic Acid (R-COOH), DCC, DMAP | |

| Etherification | 1. NaH; 2. Alkyl Halide (R-X) |

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol of Benzyl (3-hydroxycyclohexyl)carbamate can be oxidized to the corresponding ketone, Benzyl (3-oxocyclohexyl)carbamate. This transformation can be carried out using a variety of standard oxidizing agents. Milder reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like Swern or Dess-Martin periodinane oxidations are often preferred to avoid over-oxidation or side reactions with the carbamate (B1207046) functionality.

Reduction Pathways: While the hydroxyl group is already in a reduced state, the corresponding ketone, Benzyl (3-oxocyclohexyl)carbamate, can be reduced back to the alcohol. This reduction can be accomplished with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome, potentially leading to different diastereomers of the starting alcohol.

| Transformation | Reagents | Product |

| Oxidation | PCC, PDC, or Dess-Martin Periodinane | Benzyl (3-oxocyclohexyl)carbamate |

| Reduction (of ketone) | NaBH₄ or LiAlH₄ | This compound |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group nature (OH⁻). Therefore, a two-step process is typically employed. First, the hydroxyl group is converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. Subsequently, this activated intermediate can undergo an Sₙ2 reaction with a variety of nucleophiles (e.g., azides, cyanides, halides), usually resulting in an inversion of stereochemistry at the carbon center.

Transformations of the Carbamate Nitrogen Atom

The benzyl carbamate group serves as a robust protecting group for the amine, but it also allows for specific chemical modifications, primarily deprotection to reveal the primary amine or, under certain conditions, further substitution at the nitrogen atom.

Deprotection Strategies for the Benzyl Carbamate (Cbz) Group

The removal of the Cbz group is a common and critical step in synthetic sequences to liberate the primary amine.

Catalytic Hydrogenation: The most widely used method for Cbz deprotection is catalytic hydrogenation. thalesnano.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). taylorfrancis.comacs.org The reaction cleaves the benzylic C-O bond, releasing the free amine along with toluene (B28343) and carbon dioxide as byproducts. taylorfrancis.com This method is highly efficient and clean, proceeding under mild conditions. thalesnano.comtaylorfrancis.com

Acidolysis: Alternatively, the Cbz group can be cleaved under strong acidic conditions. A common reagent for this purpose is hydrogen bromide (HBr) in acetic acid. This method is useful when other functional groups in the molecule are sensitive to hydrogenation.

| Deprotection Method | Reagents | Products |

| Catalytic Hydrogenation | H₂, Pd/C | 3-Aminocyclohexanol (B121133), Toluene, CO₂ |

| Acidolysis | HBr in Acetic Acid | 3-Aminocyclohexanol hydrobromide, Benzyl bromide, CO₂ |

N-Alkylation and Acylation Reactions

While the N-H proton of a carbamate is less acidic than that of an alcohol, it can be removed by a strong base to facilitate further reactions.

N-Alkylation: Direct N-alkylation of the carbamate is challenging but can be achieved. It typically requires deprotonation of the nitrogen with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl halide). nih.govoup.com This forms an N-alkylated carbamate. However, care must be taken as O-alkylation can be a competing side reaction, and over-alkylation is possible. oup.com

N-Acylation: Similar to N-alkylation, N-acylation involves the deprotonation of the carbamate nitrogen followed by reaction with an acylating agent like an acyl chloride. This reaction is less common, as the resulting N-acyl carbamate (an imide derivative) can be unstable. In many synthetic routes, it is more practical to deprotect the Cbz group first and then selectively acylate the resulting primary amine.

The structure of this compound incorporates three key components amenable to chemical modification: the benzyl moiety, the carbamate linkage, and the hydroxycyclohexyl scaffold. The reactivity of each region offers distinct opportunities for creating derivatives with tailored properties.

Reactivity of the Benzyl Moiety

The benzyl group, formally a benzyloxycarbonyl (Cbz or Z) protecting group, is not merely a passive component. Its aromatic ring and benzylic carbon are sites of potential chemical transformation.

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution. The reactivity and orientation of substitution are governed by the electronic properties of the substituent attached to the ring, in this case, the -O-C(=O)NH-(cyclohexyl) group. This substituent's effect is a balance between the electron-donating resonance of the ether oxygen and the electron-withdrawing inductive effect of the carbamate carbonyl.

The lone pairs on the oxygen atom adjacent to the phenyl ring can be delocalized into the aromatic system. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, thereby activating these positions towards attack by electrophiles. libretexts.orguomustansiriyah.edu.iq Consequently, the benzyl group in this carbamate is considered an activating, ortho, para-director. libretexts.orgsavemyexams.com Typical electrophilic aromatic substitution reactions that could be performed on this moiety include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., -Br, -Cl) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3).

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, although these reactions can be complex and may have limitations with activated rings. youtube.com

The introduction of substituents onto the phenyl ring can modulate the electronic properties and stability of the protecting group, which can be useful for fine-tuning its cleavage conditions.

The most common and synthetically important reaction of the benzyl moiety in this context is its cleavage to deprotect the amine. The benzyloxycarbonyl (Cbz) group is designed to be removed under reductive conditions, most frequently via catalytic hydrogenation. total-synthesis.com This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond at the benzylic position. scientificupdate.com

The standard condition for this transformation is the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C), in a solvent like methanol (B129727) or ethanol. total-synthesis.comresearchgate.net The reaction proceeds smoothly to release the free amine, toluene, and carbon dioxide. total-synthesis.com

While catalytic hydrogenation is the cornerstone of Cbz deprotection, various alternative methods have been developed to accommodate substrates with functional groups that are sensitive to these conditions (e.g., alkenes, alkynes, or sulfur-containing groups). scientificupdate.comchemistryviews.org These alternative strategies provide orthogonal deprotection options, enhancing the versatility of the Cbz group in complex syntheses.

| Method | Reagents and Conditions | Key Features |

| Catalytic Hydrogenation | H₂ (1 atm to high pressure), Pd/C, in solvents like MeOH, EtOH, or EtOAc. total-synthesis.comresearchgate.netcommonorganicchemistry.com | Standard, high-yielding, clean byproducts (toluene, CO₂). Incompatible with reducible functional groups. |

| Transfer Hydrogenolysis | H₂ donor (e.g., ammonium (B1175870) formate, triethylsilane), Pd/C. researchgate.netorganic-chemistry.org | Avoids the use of gaseous hydrogen; mild and effective. |

| Lewis Acid-Mediated | AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.org | Tolerates reducible groups and O- and N-benzyl groups. Cost-effective and scalable. |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ in N,N-dimethylacetamide (DMAc) at 75 °C. chemistryviews.orgorganic-chemistry.org | SN2 attack at the benzylic carbon. Compatible with sulfur-containing compounds and other sensitive groups. |

| Radical Cleavage | Visible light irradiation with a phenolate-type photocatalyst. researchgate.net | Mild conditions, chemo- and regio-selective. Avoids transition metals and harsh reagents. |

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel derivatives can be achieved by targeting the different functional regions of the parent molecule.

The cyclohexyl ring offers two primary sites for modification: the secondary hydroxyl group and the C-H bonds of the aliphatic ring.

The secondary alcohol at the 3-position is a versatile functional handle. Standard alcohol derivatization reactions can be readily applied, such as:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, benzyl (3-oxocyclohexyl)carbamate, using a wide array of oxidizing agents. ustc.edu.cnvanderbilt.edu Reagents like pyridinium chlorochromate (PCC) or conditions such as the Swern or Dess-Martin oxidation would be effective. vanderbilt.edu This introduces a new electrophilic center in the molecule.

Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides (under basic conditions) can convert the hydroxyl group into various esters and ethers, respectively. This allows for the introduction of a wide range of functionalities.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of azides, halides, or other functional groups, often with inversion of stereochemistry.

Furthermore, advanced C-H functionalization strategies could potentially be used to introduce new substituents at other positions on the cyclohexyl ring, offering a pathway to more complex analogs. nih.govnih.gov

The properties of the benzyl protecting group can be tuned by introducing substituents onto its phenyl ring. This is typically achieved by starting with a substituted benzyl alcohol, converting it to the corresponding substituted benzyl chloroformate, and then reacting it with 3-aminocyclohexanol. researchgate.netresearchgate.net

For example, using a 4-methoxybenzyl alcohol would lead to a derivative whose protecting group is more acid-labile and can sometimes be cleaved oxidatively. Conversely, using a 4-nitrobenzyl alcohol would result in a Cbz group that is more stable to acidic conditions but can be cleaved under different reductive conditions that also reduce the nitro group. The synthesis of various substituted benzyl chloroformates provides access to a library of carbamate derivatives with modulated deprotection characteristics. researchgate.net

New functional groups can be incorporated into the molecule through several of the strategies mentioned above.

Via the Cyclohexyl Ring: Oxidation of the alcohol to a ketone introduces a carbonyl group, which can serve as a handle for subsequent reactions like reductive amination or Wittig reactions.

Via the Benzyl Group: Performing electrophilic aromatic substitution on the benzyl ring can append functional groups such as nitro or halo moieties. A nitro group, for instance, can be subsequently reduced to an amine, providing a point for further conjugation.

Via Ester or Ether Linkages: Acylating or alkylating the hydroxyl group with a bifunctional reagent (e.g., succinic anhydride or a halo-ester) can introduce a terminal carboxylic acid or ester, which can be used for further coupling reactions. For instance, reaction with succinic anhydride would yield a derivative with a pendant carboxylic acid, enabling amide bond formation with other molecules.

These derivatization strategies highlight the chemical versatility of this compound, allowing for the systematic modification of its structure to generate novel compounds for various research applications.

Applications in Advanced Chemical Synthesis

Benzyl (B1604629) (3-hydroxycyclohexyl)carbamate as a Versatile Synthetic Building Block

The utility of Benzyl (3-hydroxycyclohexyl)carbamate as a versatile synthetic building block stems from the presence of two distinct functional groups: a secondary alcohol and a benzyl carbamate-protected amine. This arrangement allows for selective chemical transformations at either site, providing a strategic advantage in multistep synthetic sequences. The cyclohexane (B81311) core offers a rigid, three-dimensional scaffold that can be used to control the spatial orientation of substituents in the target molecule.

The key reactive sites of the molecule are:

The Hydroxyl Group: This alcohol functionality can undergo a variety of standard transformations, including oxidation to a ketone, esterification with carboxylic acids, or conversion to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

The Carbamate-Protected Amine: The benzyl carbamate (B1207046) (Cbz) group effectively masks the nucleophilicity of the amine. Following transformations at the hydroxyl site, the Cbz group can be selectively removed to liberate the free amine, which can then participate in reactions such as amidation, alkylation, or sulfonylation.

The Cyclohexane Scaffold: The non-aromatic, cyclic nature of the core is a desirable feature in the design of molecules intended to mimic peptide turns or to serve as rigid linkers in larger structures.

The combination of these features allows chemists to use this compound to introduce the 3-aminocyclohexanol (B121133) motif into a wide range of molecular frameworks.

Utilization as a Protecting Group in Multistep Organic Synthesis

In the context of multistep organic synthesis, the benzyl carbamate moiety of this compound serves as a robust protecting group for the amine functionality. masterorganicchemistry.comchem-station.com Protecting groups are essential tools that temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. chemistrytalk.orgorganic-chemistry.org

The carbamate functional group is particularly well-suited for protecting amines because it effectively reduces their basicity and nucleophilicity by delocalizing the nitrogen's lone pair of electrons through resonance. chem-station.comacs.org The benzyl carbamate, often abbreviated as Cbz or Z, is a classic and widely used amine protecting group for several reasons. masterorganicchemistry.com

Key Characteristics of the Cbz Protecting Group:

| Feature | Description |

| Installation | Typically installed by reacting the amine with benzyl chloroformate in the presence of a mild base. masterorganicchemistry.comorgsyn.org |

| Stability | The Cbz group is stable to a wide range of reaction conditions, including many acidic and basic conditions, as well as various oxidizing and reducing agents. organic-chemistry.org |

| Cleavage (Deprotection) | Most commonly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a very mild method that yields the free amine, toluene (B28343), and carbon dioxide. masterorganicchemistry.comorganic-chemistry.org This process is orthogonal to many other protecting groups. |

By protecting the amine as a benzyl carbamate, chemists can perform selective reactions on the hydroxyl group of this compound without concern for unwanted side reactions involving the amine, such as N-acylation or N-alkylation. organic-chemistry.org

Integration into Molecular Scaffolds for Chemical Library Development

Molecular scaffolds are core structures that serve as the foundation for the synthesis of chemical libraries—large collections of related compounds used in high-throughput screening for drug discovery and materials science. This compound is an attractive scaffold for library development due to its conformational rigidity and bifunctional nature.

The development of a chemical library from this scaffold would typically involve a divergent synthetic approach:

Reaction at the Hydroxyl Group: The parent scaffold, this compound, can be reacted with a diverse set of building blocks (e.g., a library of carboxylic acids, isocyanates, or sulfonyl chlorides) at the hydroxyl position to generate a first generation of diverse intermediates.

Deprotection of the Amine: The Cbz group is then removed from this collection of intermediates to expose the amine functionality.

Reaction at the Amine Group: This newly revealed amine can then be reacted with a second library of diverse reagents (e.g., acyl chlorides, aldehydes for reductive amination, or sulfonyl chlorides), exponentially increasing the number and structural diversity of the final compounds.

This strategy allows for the systematic exploration of the chemical space around the 3-aminocyclohexanol core, which is crucial for identifying structure-activity relationships (SAR). The use of similar carbamate-containing scaffolds has been successfully employed in the discovery of new therapeutic agents, such as novel antitubercular agents. mdpi.com

Contribution to the Synthesis of Complex Molecular Architectures

The synthesis of complex molecular architectures, such as natural products and pharmaceuticals, often requires chiral building blocks with precisely arranged functional groups. The stereoisomers of this compound (e.g., (1R,3R) or (1S,3S) forms) are valuable chiral synthons for these purposes.

The orthogonally protected nature of the molecule—having a Cbz-protected amine and a free hydroxyl group—is critical for its role in complex synthesis. organic-chemistry.org This orthogonality allows for a controlled, stepwise elaboration of the molecule. For example, the hydroxyl group can be modified and carried through several synthetic steps before the amine is deprotected for a final key transformation, such as a peptide coupling or the formation of a heterocyclic ring.

The defined stereochemistry of the cyclohexane ring provides a rigid framework to build upon, ensuring that the relative orientation of substituents is maintained throughout the synthesis, which is often critical for the biological activity of the final molecule. While specific total syntheses directly employing this compound are not broadly detailed in foundational literature, the 3-aminocyclohexanol structural unit it provides is a key component in numerous biologically active compounds, making it a strategically important intermediate for accessing such complex targets.

Future Research Trajectories

Development of Novel and Sustainable Synthetic Methodologies

Future research must prioritize the development of environmentally benign and efficient methods for synthesizing Benzyl (B1604629) (3-hydroxycyclohexyl)carbamate. Traditional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene (B1210022). The forward trajectory points towards greener alternatives.

Key areas of investigation should include:

CO₂ as a C1 Feedstock: Utilizing carbon dioxide as an abundant, non-toxic, and renewable C1 source is a paramount goal in sustainable chemistry. psu.edursc.org Future studies could focus on developing catalytic systems for the three-component coupling of an amine, CO₂, and an appropriate alkyl halide or alcohol to form the carbamate. nih.govorganic-chemistry.orgacs.org This approach, particularly under mild conditions like atmospheric pressure and room temperature, would represent a significant advancement. nih.govchemistryviews.org

Catalyst-Free and Metal-Free Syntheses: Research into methodologies that eliminate the need for metal catalysts is gaining traction. One promising avenue involves the direct transformation of readily available Boc-protected amines into carbamates using a simple base, a method that avoids toxic reagents and metal catalysts entirely. nih.govrsc.org

Polymer-Supported Catalysts: To enhance practicality and sustainability, the use of recoverable and reusable catalysts, such as polymer-supported bases, should be explored. chemistryviews.org This simplifies purification, reduces waste, and aligns with the principles of green chemistry.

Flow Chemistry: Continuous flow reactors for the synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Investigating the synthesis of Benzyl (3-hydroxycyclohexyl)carbamate using flow chemistry could lead to more efficient and reproducible production.

Advanced Spectroscopic and Structural Investigations

A profound understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its interactions and properties. Future research should move beyond routine characterization and employ advanced analytical techniques.

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration and conformation of chiral molecules in solution. uni-muenchen.demdpi.comnih.gov Coupling experimental VCD spectroscopy with Density Functional Theory (DFT) calculations can provide detailed insights into the conformational landscape of the molecule, identifying the most stable conformers and the interplay of non-covalent interactions. nih.govuni-muenchen.de This would be particularly valuable for understanding the stereochemistry of the 3-hydroxycyclohexyl moiety.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can elucidate through-space proximities of atoms, helping to define the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry: Techniques like Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) can be refined for the sensitive detection not only of the parent compound but also of potential metabolites or derivatives in complex matrices. hpst.cz

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information about the solid-state conformation, bond lengths, and angles, serving as a crucial benchmark for validating computational models.

Refined Computational Models for Predicting Reactivity and Properties

Computational chemistry offers a predictive lens through which the potential of this compound can be assessed and guided. Future work should focus on building and validating robust computational models. mdpi.com

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR): QSAR models can be developed to predict the biological activity of derivatives based on molecular descriptors. uaeu.ac.aeplos.orgnih.govplos.org Similarly, QSTR models can forecast toxicity, allowing for the in silico screening of new designs to prioritize compounds with better safety profiles. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of the molecule over time, providing insights into its conformational stability and how it might interact with biological targets like enzymes or receptors. nih.govplos.org

Density Functional Theory (DFT): DFT calculations are essential for predicting a range of properties, including vibrational frequencies (for comparison with IR and Raman spectra), electronic properties (like frontier molecular orbitals to predict reactivity), and reaction energetics to elucidate potential synthetic pathways. mdpi.commdpi.com

The following table summarizes potential computational approaches for future investigation:

| Computational Method | Objective | Predicted Outcome | Potential Application |

| QSAR/QSTR | Predict biological activity or toxicity | Correlation between molecular structure and activity/toxicity | Guide the design of more potent and safer derivatives |

| Molecular Dynamics (MD) | Simulate molecular motion and interactions | Stability of ligand-receptor complexes; conformational flexibility | Understand binding mechanisms with biological targets |

| Density Functional Theory (DFT) | Calculate electronic structure and energetics | Spectroscopic data (IR, VCD); reaction pathways; reactivity indices | Validate experimental spectra; guide synthesis optimization |

| Docking Studies | Predict binding mode and affinity | Preferred orientation in a protein's active site; binding score | Identify potential biological targets; virtual screening |

Exploration of Unconventional Derivatization Strategies

Creating analogues of this compound through derivatization is key to exploring its structure-activity relationships. Future research should explore novel and selective chemical modification techniques.

Selective Functionalization: The molecule possesses two primary sites for modification: the hydroxyl group on the cyclohexane (B81311) ring and the carbamate moiety itself. Future work should focus on selective reactions at these sites. For instance, the hydroxyl group can be esterified, etherified, or oxidized, while the N-H of the carbamate could be alkylated under specific conditions.

Supercritical Fluids as Reaction Media: Using supercritical carbon dioxide (SC-CO₂) as a solvent for derivatization reactions offers a green alternative to traditional organic solvents. nih.gov It can enhance reaction rates and simplify purification.

Enzymatic and Biocatalytic Methods: Employing enzymes for derivatization could provide unparalleled selectivity (regio- and stereoselectivity), particularly for modifying the chiral centers on the cyclohexyl ring under mild conditions.

Click Chemistry: The introduction of "clickable" functional groups (e.g., an azide (B81097) or alkyne) onto the scaffold would enable its rapid and efficient conjugation to other molecules, facilitating the creation of probes, bioconjugates, or complex molecular architectures.

The table below outlines potential derivatization strategies:

| Reaction Site | Derivatization Strategy | Potential Reagent/Method | Purpose |

| Cyclohexyl -OH | Esterification | Acyl chlorides, Anhydrides | Modify lipophilicity, introduce new functional groups |

| Cyclohexyl -OH | Etherification | Alkyl halides (Williamson synthesis) | Alter solubility and metabolic stability |

| Cyclohexyl -OH | Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Convert alcohol to ketone for further modification |

| Carbamate N-H | Alkylation | Alkyl halides with a strong base | Explore N-substituted analogues |

| Benzyl Ring | Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Modulate electronic properties of the scaffold |

Expanding the Chemical Space of Carbamate-Containing Scaffolds

The core structure of this compound can serve as a valuable starting point, or scaffold, for building diverse libraries of compounds for screening in drug discovery and materials science. nih.govacs.org